N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a methoxyphenyl group, a phenylpiperazine moiety, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine, followed by further functionalization to introduce the acetamide group . The reaction conditions often involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(4-Hydroxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide.
Reduction: Formation of N-(4-Methoxyphenyl)-2-hydroxy-2-(4-phenylpiperazin-1-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds also contain the methoxyphenyl group and have been studied for their acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds share the phenylpiperazine moiety and have shown potential as acetylcholinesterase inhibitors.
Uniqueness
N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit acetylcholinesterase with high specificity makes it a promising candidate for further research and development in the field of neurodegenerative disease treatment.
Properties
Molecular Formula |
C19H21N3O3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-15(8-10-17)20-18(23)19(24)22-13-11-21(12-14-22)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,23) |
InChI Key |
VVTHZXYDOJRTPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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